molecular formula C14H17NO4 B1449582 1-((((Benzyloxy)carbonyl)amino)methyl)cyclobutane-1-carboxylic acid CAS No. 1553129-25-1

1-((((Benzyloxy)carbonyl)amino)methyl)cyclobutane-1-carboxylic acid

Cat. No. B1449582
M. Wt: 263.29 g/mol
InChI Key: SZFYUZHDKRXKTQ-UHFFFAOYSA-N
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Description

The compound “1-((((Benzyloxy)carbonyl)amino)methyl)cyclobutane-1-carboxylic acid” is a complex organic molecule. It contains a cyclobutane ring, which is a four-membered carbon ring, with a carboxylic acid group (-COOH) and a benzyloxy carbonyl amino methyl group attached .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the cyclobutane ring and the attachment of the functional groups. The exact synthesis process would depend on the starting materials and the specific conditions used. It’s worth noting that cyclobutane derivatives can be synthesized using various methods, such as [2+2] cycloaddition reactions .


Molecular Structure Analysis

The molecular structure of this compound includes a four-membered cyclobutane ring, which is known for its strain and reactivity. Attached to this ring is a carboxylic acid group (-COOH), which is a polar, acidic functional group. The compound also contains a benzyloxy carbonyl amino methyl group, which includes a benzyl group (a benzene ring attached to a CH2 group) and a carbonyl group (C=O), among others .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The cyclobutane ring, due to its strain, may undergo reactions that relieve this strain. The carboxylic acid group could participate in acid-base reactions, and the carbonyl group in the benzyloxy carbonyl amino methyl group could be involved in various reactions, such as nucleophilic addition or substitution .


Physical And Chemical Properties Analysis

Based on the search results, the compound is a powder at room temperature . Other physical and chemical properties like boiling point, density, and acidity have been predicted .

Scientific Research Applications

Stereodivergent Syntheses

  • Application : Used in stereodivergent syntheses of the first bis(cyclobutane) β-dipeptides. The synthesis involves creating enantiomeric and diastereomeric bis(cyclobutane) β-dipeptides, which are unique β-amino acid oligomers containing two directly linked cyclobutane residues (Izquierdo et al., 2002).

Synthesis of Cyclobutane Derivatives

  • Application : Used in the regiospecific addition of hydrazoic acid and benzylamine to cyclobutanes. This process introduces nitrogen nucleophiles at specific positions in the cyclobutane ring, leading to precursors of α-amino cyclobutane carboxylic acids (Gaoni, 1988).

Radiopharmaceutical Synthesis

  • Application : Involved in the synthesis of radiopharmaceuticals like fluorine-18 labeled amino acids for positron emission tomography (PET) in tumor imaging. A key step is the conversion of cyclobutane derivatives to diastereomeric hydantoins (Shoup & Goodman, 1999).

Study of Cyclobutane Group Properties

  • Application : The cyclobutane group, a significant component of this compound, is studied for its unique properties and reactivity compared to other hydrocarbon structures. This includes investigations into the formation, general properties, and syntheses of cyclobutane compounds (Uff, 1964).

Synthesis of Highly Rigid Beta-Peptides

  • Application : Utilized in the stereoselective synthesis of highly rigid beta-peptides. This involves creating structural units that confer high rigidity to these molecules, both in solution and in the gas phase (Izquierdo et al., 2005).

Pharmaceutical Compound Synthesis

  • Application : Used in the synthesis of pharmaceutical compounds, especially those related to folate metabolism. It serves as a key intermediate in creating various amides, peptides, and esters with medical relevance (Piper et al., 1982).

Conformational Study of Amino Acids

  • Application : Plays a role in the synthesis of conformationally constrained amino acids, aiding in the study of peptide and peptoid conformation (Horwell et al., 1994).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(phenylmethoxycarbonylaminomethyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c16-12(17)14(7-4-8-14)10-15-13(18)19-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFYUZHDKRXKTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((((Benzyloxy)carbonyl)amino)methyl)cyclobutane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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